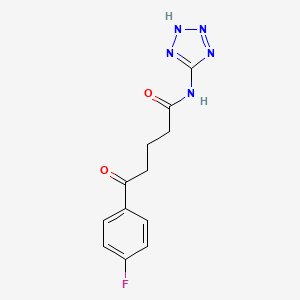
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is a synthetic organic compound that features a quinoline moiety, a piperidine ring, and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable amine.
Final Assembly: The final compound is obtained by coupling the quinoline and piperidine moieties, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring
Reduction Products: Reduced quinoline derivatives
Substitution Products: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases or as an anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Piperidine Derivatives: Compounds with similar piperidine rings, used in various therapeutic applications.
Uniqueness
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is unique due to the combination of its structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H20Cl3N3O |
|---|---|
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C15H18ClN3O.2ClH/c16-11-1-2-13-12(9-11)14(3-6-18-13)19-7-4-15(20,10-17)5-8-19;;/h1-3,6,9,20H,4-5,7-8,10,17H2;2*1H |
Clave InChI |
HDNIABVYPJPKPU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(CN)O)C2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




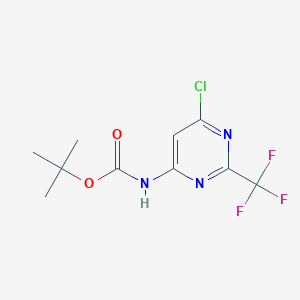
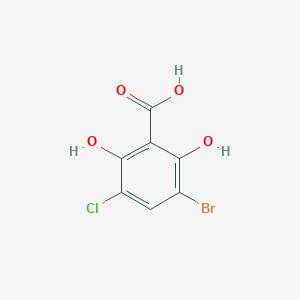
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)


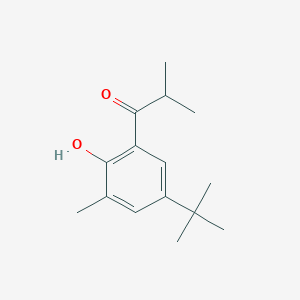
![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
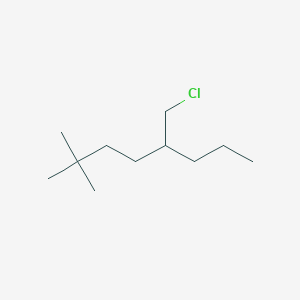
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)

